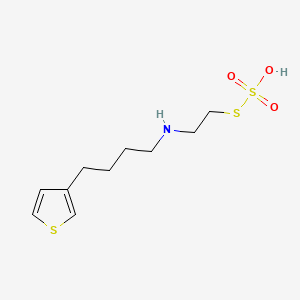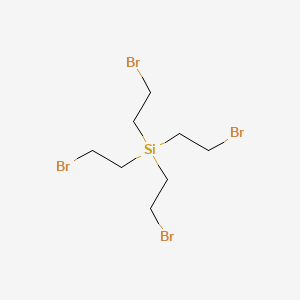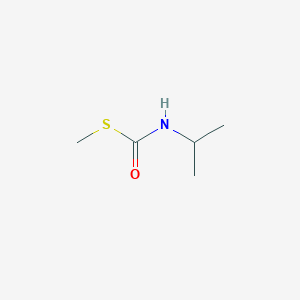
CID 72820188
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 72820188 is a chemical compound with unique properties and applications in various scientific fields
Vorbereitungsmethoden
Selection of Raw Materials: The synthesis begins with the selection of appropriate raw materials, which are chosen based on the desired chemical structure of CID 72820188.
Reaction Conditions: The reaction conditions, including temperature, pressure, and catalysts, are optimized to ensure the efficient formation of the compound.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain a high-purity compound.
Analyse Chemischer Reaktionen
CID 72820188 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound, typically using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
CID 72820188 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Medicine: This compound has potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Industry: this compound is utilized in industrial processes, such as the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of CID 72820188 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
CID 72820188 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 12345678: This compound shares a similar chemical structure but differs in its reactivity and applications.
CID 87654321: While structurally related, this compound has distinct biological activities and uses.
Eigenschaften
Molekularformel |
C8H20ClOSn |
|---|---|
Molekulargewicht |
286.41 g/mol |
InChI |
InChI=1S/2C4H9.ClH.H2O.Sn/c2*1-4(2)3;;;/h2*1-3H3;1H;1H2;/q;;;;+1/p-1 |
InChI-Schlüssel |
YZLYYLCWNIHNSE-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)[Sn](C(C)(C)C)Cl.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


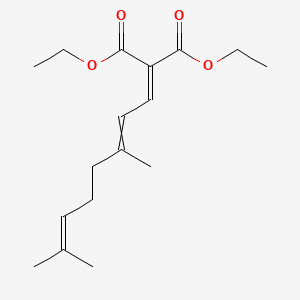

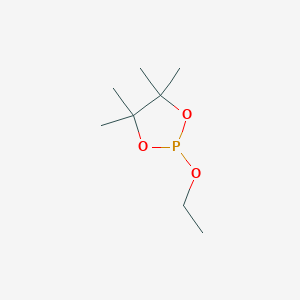
![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)

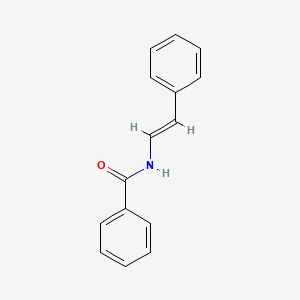
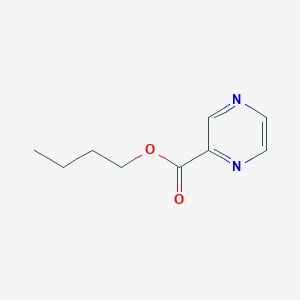
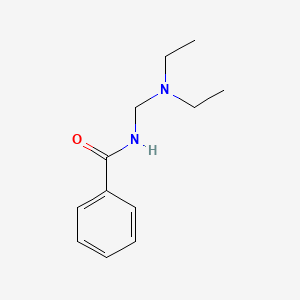


![N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide](/img/structure/B14657538.png)
